molecular formula C13H18BrFN2 B8164377 1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine

1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine

Cat. No.: B8164377
M. Wt: 301.20 g/mol
InChI Key: IPKRWRJSABQTCV-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine is a piperazine derivative featuring a phenethyl chain substituted with bromo (Br) and fluoro (F) groups at the 4- and 3-positions of the benzene ring, respectively. The 4-methylpiperazine moiety is linked via a two-carbon chain (phenethyl group), distinguishing it from benzyl analogs (single-carbon linkage).

Properties

IUPAC Name

1-[2-(4-bromo-3-fluorophenyl)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKRWRJSABQTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce compounds with different functional groups.

Scientific Research Applications

1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biological targets.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Analogues

Substituent Positioning and Chain Length
  • 1-(3-Bromo-2-fluorobenzyl)-4-methylpiperazine (CAS 1355247-02-7) : Features a benzyl linkage with bromo and fluoro substituents at the 3- and 2-positions of the benzene ring. The shorter chain (benzyl vs. phenethyl) reduces steric bulk but may limit membrane permeability compared to the phenethyl derivative .
  • 1-(4-Bromophenyl)-4-methylpiperazine (CAS 130307-08-3): Lacks the fluoro substituent and phenethyl chain, resulting in lower molecular weight (257.15 vs. ~300–310 g/mol estimated for the target compound).
  • 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine : Incorporates a methyl group at the 5-position, enhancing lipophilicity. This modification is associated with improved pharmacokinetic profiles in serotonin receptor antagonists .
Functional Group Variations
  • 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine : Contains a thiocarbamoyl group, enabling herbicide safener activity by modulating acetolactate synthase (ALS) in maize. This highlights how sulfur-containing groups expand functional applications compared to halogens alone .
  • 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) : A pyrrole-containing analog with multi-target antibacterial activity, demonstrating the impact of aromatic heterocycles on biological efficacy .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine C13H17BrFN2 ~310 4-Br, 3-F, phenethyl 3.2 <1 (aqueous)
1-(3-Bromo-2-fluorobenzyl)-4-methylpiperazine C12H16BrFN2 287.17 3-Br, 2-F, benzyl 2.8 5–10
1-(4-Bromophenyl)-4-methylpiperazine C11H15BrN2 257.15 4-Br, phenyl 2.5 10–20
1-(3-Bromo-5-n-butylphenyl)-4-methylpiperazine C15H24BrN2 311.11 3-Br, 5-n-butyl 4.1 <1

*Predicted using QSAR models; experimental data unavailable for the target compound.

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